alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 131964-44-8
VCID: VC17069817
InChI: InChI=1S/C16H21NO3S.ClH/c18-15(12-20-9-6-17-4-7-19-8-5-17)13-1-2-16-14(11-13)3-10-21-16;/h1-3,10-11,15,18H,4-9,12H2;1H
SMILES:
Molecular Formula: C16H22ClNO3S
Molecular Weight: 343.9 g/mol

alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride

CAS No.: 131964-44-8

Cat. No.: VC17069817

Molecular Formula: C16H22ClNO3S

Molecular Weight: 343.9 g/mol

* For research use only. Not for human or veterinary use.

alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride - 131964-44-8

Specification

CAS No. 131964-44-8
Molecular Formula C16H22ClNO3S
Molecular Weight 343.9 g/mol
IUPAC Name 1-(1-benzothiophen-5-yl)-2-(2-morpholin-4-ylethoxy)ethanol;hydrochloride
Standard InChI InChI=1S/C16H21NO3S.ClH/c18-15(12-20-9-6-17-4-7-19-8-5-17)13-1-2-16-14(11-13)3-10-21-16;/h1-3,10-11,15,18H,4-9,12H2;1H
Standard InChI Key TVHRGWOTXNGOGI-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure centers on a benzo[b]thiophene ring system, a bicyclic framework comprising a benzene fused to a thiophene ring. This scaffold is substituted at the 5-position with a hydroxymethyl group (-CH2_2OH) and at the α-position with a (2-(4-morpholinyl)ethoxy)methyl side chain. The morpholinyl group, a six-membered ring containing one oxygen and one nitrogen atom, is connected via an ethoxy linker, enhancing the molecule’s solubility and modulating its interaction with biological targets.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-(1-benzothiophen-5-yl)-2-(2-morpholin-4-ylethoxy)ethanol hydrochloride
SMILESC1COCCN1CCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl
InChIKeyTVHRGWOTXNGOGI-UHFFFAOYSA-N
Canonical SMILESC1COCCN1CCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl
PubChem CID3076654

Synthesis and Derivative Development

Related Compounds

Structural analogs, such as 5-methylbenzo[b]thiophene-2-methanol (CAS No. 22962-49-8), highlight the role of substituent positioning on bioactivity. Substitution at the 2-position with methanol groups, as seen in this analog, is associated with altered pharmacokinetic profiles compared to 5-substituted variants . Additionally, benzo[b]thiophene-propanoic acid derivatives functionalized with methoxy and oxazolyl groups demonstrate dual PPARα/γ agonist activity, underscoring the scaffold’s versatility in drug design .

Pharmacological Profile

Antitumor Activity

Benzo[b]thiophene derivatives exhibit inhibitory effects on tyrosine kinases and tubulin polymerization, mechanisms central to anticancer drug development. The morpholinyl moiety in this compound may enhance target binding through hydrogen bonding with kinase active sites, though specific IC50_{50} values remain uncharacterized.

Enzyme Inhibition

Preliminary in silico models predict strong binding affinity for acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), implicating potential applications in neurodegenerative disease therapy. The ethoxy linker’s flexibility may enable optimal orientation within enzyme active sites.

Analytical Characterization

Mass Spectrometry and CCS Data

Collision Cross Section (CCS) values, critical for ion mobility spectrometry, are calculated as follows:

Table 2: Predicted CCS Values

AdductCCS (Ų)
[M+H]+205.7
[M+Na]+210.2
[M-H]-198.5

These values aid in differentiating structural isomers and assessing conformational stability during mass analysis.

Solubility and Physicochemical Properties

The hydrochloride salt form improves aqueous solubility, with predicted logP values suggesting moderate lipophilicity (logP ≈ 2.5). Boiling and melting points remain uncharacterized, though density is estimated at 1.245–1.30 g/cm³ based on analogous compounds .

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